Squamulosone

insecticidal essential oil Cylas formicarius

Squamulosone (aromadendr-1(10)-en-9-one), CAS 34413-94-0, is a tricyclic aromadendrane-type sesquiterpene ketone first isolated from Phebalium squamulosum and later identified as a major constituent (30.7%) of the essential oil of Hyptis verticillata Jacq. This compound serves as a key scaffold for microbial biotransformation, yielding novel hydroxylated and epoxidated derivatives , and contributes to the insecticidal and chemosterilant properties of H.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 34413-94-0
Cat. No. B1200281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSquamulosone
CAS34413-94-0
Synonymsaromadendr-1(10)-en-9-one
squamulosone
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C(=O)CC3C(C12)C3(C)C)C
InChIInChI=1S/C15H22O/c1-8-5-6-10-9(2)12(16)7-11-14(13(8)10)15(11,3)4/h8,11,13-14H,5-7H2,1-4H3/t8-,11-,13-,14-/m1/s1
InChIKeyFUIPJCVSKAWFTI-KLPZLMTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Squamulosone (CAS 34413-94-0): Aromadendrane Sesquiterpene Procurement & Differentiation Guide


Squamulosone (aromadendr-1(10)-en-9-one), CAS 34413-94-0, is a tricyclic aromadendrane-type sesquiterpene ketone first isolated from Phebalium squamulosum [1] and later identified as a major constituent (30.7%) of the essential oil of Hyptis verticillata Jacq. [2]. This compound serves as a key scaffold for microbial biotransformation, yielding novel hydroxylated and epoxidated derivatives [3], and contributes to the insecticidal and chemosterilant properties of H. verticillata oil [2].

Why Squamulosone Cannot Be Replaced by Generic Aromadendrane Sesquiterpenes


Aromadendrane sesquiterpenes share a tricyclic core, yet their biological performance diverges markedly due to differences in oxidation state, substitution pattern, and stereochemistry. Squamulosone, bearing a conjugated enone at C-1(10)/C-9, exhibits a distinct biotransformation profile compared to its reduced analogs (e.g., aromadendran-9-ones or dienes) [1]. In the Hyptis verticillata oil system, squamulosone constitutes the dominant sesquiterpenoid (30.7%) while its co-occurring cadinane, cadina-4,10(15)-dien-3-one, accounts for only 15.1%, and the insecticidal potency of the oil cannot be replicated by simple compositional mimicry [2]. Generic substitution with other aromadendranes (e.g., viridiflorol, ledol) ignores the unique enone electrophilicity and the differential fungal metabolism that squamulosone undergoes, leading to distinct hydroxylated products with potentially enhanced bioactivity [3].

Squamulosone Comparator Evidence: Quantified Differentiation for Scientific Procurement


Insecticidal Potency: Squamulosone-Dominant Oil vs. Commercial Organophosphate

The essential oil of Hyptis verticillata, in which squamulosone is the preponderant sesquiterpenoid (30.7% by GC), demonstrated a 48 h LD50 of 0.4 µL/g of insect against adult Cylas formicarius elegantulus, compared to an LD50 of 0.13 µL/g for dimethoate at 2 µL/g [1]. The authors noted that both squamulosone and the second major component, cadina-4,10(15)-dien-3-one (15.1%), individually exhibited activity at mg/g levels, but the whole oil achieved significant activity at µL/g levels, indicating a synergistic effect conferred by squamulosone's dominance [1].

insecticidal essential oil Cylas formicarius

Compositional Dominance: Squamulosone vs. Co-occurring Cadinane in Hyptis Oil

In the Jamaican chemotype of Hyptis verticillata, squamulosone (aromadendr-1(10)-en-9-one) was quantified at 30.7% of the total oil composition, whereas the second major sesquiterpenoid, cadina-4,10(15)-dien-3-one, represented only 15.1% [1]. This 2-fold enrichment of squamulosone over its cadinane counterpart establishes it as the chemotaxonomic marker and dominant bioactivity carrier in this accession, contrasting with the Cuban chemotype where cadina-4,10(15)-dien-3-one was the sole major sesquiterpene reported [1].

chemotype essential oil Hyptis verticillata

Biotransformation Versatility: Squamulosone vs. Reduced Aromadendrane Analogs

Squamulosone (aromadendr-1(10)-en-9-one), when incubated with Curvularia lunata ATCC 12017, yielded seven novel metabolites across two different growth media (PDB and BEM), with five products common to both conditions [1]. In contrast, synthetic reduction of squamulosone to the deoxy analog aromadendra-1,9-diene (compound 6) resulted in a molecule that was most extensively metabolized by C. lunata, while the saturated ketone analogs (compounds 4 and 5) underwent minimal modification limited to simple redox reactions [2]. This demonstrates that the conjugated enone in squamulosone is essential for generating diverse oxygenated metabolites that are not accessible from the reduced congeners.

biotransformation Curvularia lunata metabolite diversity

Acaricidal Chemosterilant Activity: Squamulosone-Dominant Oil vs. Known Acaricide Eugenol

The H. verticillata oil (30.7% squamulosone) exhibited chemosterilant activity against the cattle tick Boophilus microplus, inhibiting oviposition by 43.75%, 65.00%, 79.87%, and 87.20% at doses of 1.0, 2.0, 3.0, and 4.0 µL/g of tick body weight, respectively, with an IOD50 of 1.5 µL/g [1]. For comparison, eugenol, a recognized botanical acaricide from Pimenta dioica, gave an IOD50 of 0.9 µL/g, while the commercial pesticide dimethoate gave an IOD50 of 1.7 µL/g [1]. The oil outperformed dimethoate in chemosterilant potency and approached the activity of eugenol.

acaricidal chemosterilant Boophilus microplus

Antimicrobial Activity: Squamulosone-Containing Extract vs. Conventional Fungicides

Volatiles from Prostanthera centralis containing squamulosone and ledol displayed moderate to high antimicrobial activity against Gram-positive bacteria and the yeast Candida albicans [1]. In a related Santolina chamaecyparissus extract containing aromadendrane-type sesquiterpenes, antimicrobial activity was reported to be comparable to fosetyl-Al and superior to azoxystrobin when tested against fungal pathogens [2]. While discrete MIC values for pure squamulosone are not yet reported, the class-level evidence positions squamulosone-containing essential oils as candidates for organic farming applications.

antimicrobial Prostanthera centralis Candida albicans

Squamulosone Application Scenarios Derived from Comparator Evidence


Botanical Insecticide Development Targeting Sweet Potato Weevil (Cylas formicarius)

Based on the head-to-head insecticidal data where squamulosone-dominant oil achieved an LD50 of 0.4 µL/g against C. formicarius [1], formulators can develop a natural insecticide active at µL/g levels. The oil's performance relative to dimethoate (LD50 0.13 µL/g at a 5× higher dose volume) supports its use in integrated pest management for sweet potato crops, particularly where organophosphate phase-out is mandated.

Cattle Tick (Boophilus microplus) Chemosterilant Program

The chemosterilant IOD50 of 1.5 µL/g for H. verticillata oil, outperforming dimethoate (IOD50 1.7 µL/g) and approaching eugenol (IOD50 0.9 µL/g) [1], justifies the procurement of squamulosone as a lead compound for developing anti-tick agents that disrupt oviposition and egg hatching in B. microplus populations resistant to commercial acaricides.

Microbial Biotransformation Platform for Novel Sesquiterpenoid Library Synthesis

Squamulosone's proven ability to generate seven novel metabolites upon incubation with Curvularia lunata ATCC 12017, exceeding the metabolic diversity of its five synthetic reduced analogs [1], positions it as the preferred substrate for generating hydroxylated and epoxy aromadendrane libraries for bioactivity screening. Researchers procuring squamulosone gain access to a wider derivatization space in a single fermentation step.

Chemotype Authentication and Quality Control of Hyptis verticillata Botanical Material

The 2.03-fold enrichment of squamulosone (30.7%) over the next major sesquiterpenoid (cadina-4,10(15)-dien-3-one, 15.1%) in the Jamaican chemotype [1] provides a quantifiable GC-MS marker for authenticating H. verticillata accessions. Procurement of an analytical squamulosone standard enables reliable chemotype discrimination and batch-to-batch consistency evaluation for botanical raw material suppliers.

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